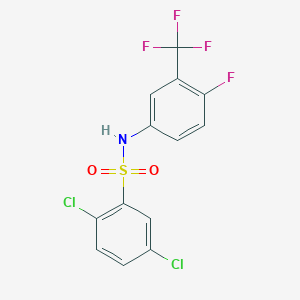

((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine

Description

((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine: is a complex organic compound characterized by the presence of both sulfonyl and amine functional groups

Properties

IUPAC Name |

2,5-dichloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2F4NO2S/c14-7-1-3-10(15)12(5-7)23(21,22)20-8-2-4-11(16)9(6-8)13(17,18)19/h1-6,20H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWODEJGTGMVRPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2F4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine typically involves a multi-step process:

Starting Materials: The synthesis begins with commercially available 2,5-dichlorobenzenesulfonyl chloride and 4-fluoro-3-(trifluoromethyl)aniline.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Coupling Reaction: The sulfonyl chloride reacts with the aniline derivative in the presence of a base, such as triethylamine, to form the desired sulfonamide compound. The reaction is typically conducted at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups, such as the sulfonyl and trifluoromethyl groups.

Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation and reduction reactions under specific conditions, altering the oxidation state of the sulfur atom in the sulfonyl group.

Coupling Reactions: The amine group can engage in various coupling reactions, such as forming amides or ureas with appropriate reagents.

Common Reagents and Conditions

Bases: Triethylamine, sodium hydroxide

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structural features allow it to interact with various biological targets, making it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds, while the amine group can participate in nucleophilic attacks. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- ((2,5-Dichlorophenyl)sulfonyl)(4-chloro-3-(trifluoromethyl)phenyl)amine

- ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(difluoromethyl)phenyl)amine

Uniqueness

Compared to similar compounds, ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine stands out due to the presence of both fluorine and chlorine atoms, which enhance its reactivity and stability. The trifluoromethyl group, in particular, imparts unique electronic properties that can influence the compound’s behavior in chemical and biological systems.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Biological Activity

The compound ((2,5-Dichlorophenyl)sulfonyl)(4-fluoro-3-(trifluoromethyl)phenyl)amine , with the CAS number 497060-37-4, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research . This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C13H7Cl2F4NO2S

- Molecular Weight: 388.16 g/mol

- Functional Groups: Contains dichlorophenyl, sulfonyl, and trifluoromethyl groups which are known to influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing trifluoromethyl and sulfonyl groups have shown promising results against various cancer cell lines.

The compound exhibited an IC50 value of 22.4 μM against the PACA2 cell line, which is significantly lower than that of Doxorubicin, a well-known chemotherapeutic agent. This suggests that it may serve as a potential lead compound for further development in cancer therapy.

Antimicrobial Activity

The compound's antimicrobial properties have also been examined. In a comparative study of various aryl-urea derivatives, compounds similar to this compound demonstrated effective antibacterial activity against several strains.

The minimum inhibitory concentration (MIC) values indicate that this compound has significant antibacterial properties comparable to other tested compounds.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as trifluoromethyl and sulfonyl has been linked to increased biological activity. For example:

- The trifluoromethyl group enhances lipophilicity and metabolic stability.

- The sulfonamide moiety is crucial for binding interactions with target proteins in cancer cells.

Case Studies

- In vitro Studies : A study on various aryl-sulfonamide compounds indicated that those with similar structures to this compound exhibited significant cytotoxic effects on human cancer cell lines such as A549 and HCT116.

- Molecular Docking Studies : Molecular docking simulations have shown that the compound can effectively bind to target proteins involved in cancer progression, suggesting a mechanism for its anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.